5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the oxazole ring with 4-ethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Formation of the pyrimidine ring: This is typically done through a condensation reaction involving appropriate amines and aldehydes.
Attachment of the benzyl group: This step involves the alkylation of the pyrimidine ring with benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole or pyrimidine rings.
Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halides and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole or pyrimidine derivatives, and substituted benzyl or ethoxyphenyl derivatives.
Scientific Research Applications
5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential antiviral and antimicrobial properties
Biology: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen heterocycles.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and replication of viruses or bacteria. The compound may inhibit these targets, thereby preventing the proliferation of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 5-BENZYL-2-({[2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL
- 5-BENZYL-2-({[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL
Uniqueness
The presence of the ethoxy group in 5-BENZYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL may confer unique properties such as increased lipophilicity and enhanced interaction with biological membranes, which can improve its efficacy as an antiviral or antimicrobial agent.
Properties
IUPAC Name |
5-benzyl-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-4-30-20-12-10-19(11-13-20)24-27-22(17(3)31-24)15-32-25-26-16(2)21(23(29)28-25)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHXJMCRBNBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.